Enclomiphene citrate

Catalog No.
S527116
CAS No.
7599-79-3
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomiphene citrate

CAS Number

7599-79-3

Product Name

Enclomiphene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine, (E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine Citrate, Androxal, Citrate, Enclomiphene, Citrate, trans-Clomiphene, En-Clomiphene, Enclomifene, Enclomiphen, Enclomiphene, Enclomiphene Citrate, trans Clomiphene, trans Clomiphene Citrate, trans-Clomiphene, trans-Clomiphene Citrate

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Enclomiphene citrate is 597.2129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Clomiphene. It belongs to the ontological category of citrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Restoring Testosterone Levels

Studies suggest enclomiphene citrate may be effective in stimulating the body's natural testosterone production in men with secondary hypogonadism. A phase II clinical trial showed significant increases in serum testosterone levels after just two weeks of enclomiphene citrate treatment in men with low baseline testosterone []. This increase was accompanied by rises in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that play a crucial role in testosterone production [].

Enclomiphene citrate is a selective estrogen receptor modulator (SERM) primarily used in the treatment of male hypogonadism and infertility. It is the trans-isomer of clomiphene citrate, which is a mixture of both trans- and cis-isomers. The compound is characterized by its ability to selectively bind to estrogen receptors, thereby influencing hormonal regulation without the estrogenic side effects commonly associated with other treatments. Enclomiphene citrate promotes the release of luteinizing hormone and follicle-stimulating hormone, leading to increased testosterone production in men .

Enclomiphene citrate functioned by binding to estrogen receptors in the pituitary gland []. This binding competitively inhibited the negative feedback loop normally exerted by estrogen. Consequently, it stimulated the production of gonadotropin-releasing hormone (GnRH) []. GnRH, in turn, triggered the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. LH directly stimulates Leydig cells in the testes to produce testosterone, while FSH supports sperm production [].

The chemical structure of enclomiphene citrate can be represented as (E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine. Its synthesis involves several key reactions, including:

  • Formation of Enclomiphene: Enclomiphene is synthesized through the Horner-Wadsworth-Emmons reaction, where phosphonates react with N-(2-chloroethyl)-diethylamine to form a phenyl ether that is subsequently processed to yield enclomiphene.
  • Conversion to Citrate Salt: Enclomiphene can be converted into enclomiphene citrate by reacting it with citric acid in an alcohol-water mixture, typically at elevated temperatures (60-70 °C). The molar yield of this process ranges from 90% to 96% .

Enclomiphene citrate functions as an antagonist at estrogen receptors in the hypothalamus, disrupting the negative feedback mechanism that typically inhibits gonadotropin release. This results in increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, which in turn stimulates testosterone production from the testes. Clinical studies have shown that enclomiphene citrate effectively raises serum testosterone levels in men with secondary hypogonadism without causing significant estrogenic side effects .

The synthesis of enclomiphene citrate can be achieved through various methods:

  • Direct Reaction Method: Enclomiphene is dissolved in a solvent mixture (C2-C5 alkyl alcohol and water), followed by the addition of citric acid. This method allows for the formation of enclomiphene citrate directly from enclomiphene.
  • Crystallization Process: The crystallization of enclomiphene citrate can be performed by cooling the solution after citric acid addition, leading to the formation of needle-shaped crystals .

Enclomiphene citrate is primarily indicated for:

  • Treatment of Male Hypogonadism: It is used to increase testosterone levels in men who have low testosterone due to secondary causes.
  • Infertility Treatment: It aids in restoring fertility by stimulating endogenous testosterone production without the side effects associated with exogenous testosterone replacement therapies .

Research indicates that enclomiphene citrate may interact with various substances that affect its metabolism. For example, co-administration with codeine has been shown to decrease its metabolism, potentially altering its effectiveness . Additionally, due to its mechanism as a SERM, it may exhibit interactions with other hormonal medications or therapies targeting estrogen receptors.

Enclomiphene citrate shares similarities with several other compounds within the class of selective estrogen receptor modulators. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
Clomiphene CitrateMixed SERM; stimulates ovulation in womenContains both enclomiphene and zuclomiphene; more side effects due to zuclomiphene presence
ZuclomipheneEstrogen receptor agonistLonger half-life; associated with more estrogenic side effects
TamoxifenSERM; primarily used for breast cancer treatmentActs as an antagonist in breast tissue; different therapeutic use
RaloxifeneSERM; used for osteoporosis preventionSelectively targets bone tissue; distinct therapeutic application

Enclomiphene's specificity as a single isomer allows it to provide effective hormonal modulation while minimizing adverse effects related to estrogen activity, setting it apart from its counterparts like clomiphene citrate and zuclomiphene .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 g/mol

Monoisotopic Mass

597.2129448 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J303A6U9Y6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

43054-45-1
7599-79-3
50-41-9

Wikipedia

Enclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kovac JR. Reproductive endocrinology: Oral enclomiphene citrate in obese men with hypogonadism. Nat Rev Urol. 2016 Mar;13(3):133-4. doi: 10.1038/nrurol.2015.311. Epub 2016 Jan 20. PubMed PMID: 26787395.
2: Kim ED, McCullough A, Kaminetsky J. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement. BJU Int. 2016 Apr;117(4):677-85. doi: 10.1111/bju.13337. Epub 2015 Oct 23. PubMed PMID: 26496621.
3: Niederberger C. Re: Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. J Urol. 2015 Jun;193(6):2053-4. doi: 10.1016/j.juro.2015.03.052. Epub 2015 Mar 16. PubMed PMID: 25986825.
4: Wiehle RD, Fontenot GK, Wike J, Hsu K, Nydell J, Lipshultz L; ZA-203 Clinical Study Group. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. Fertil Steril. 2014 Sep;102(3):720-7. doi: 10.1016/j.fertnstert.2014.06.004. Epub 2014 Jul 17. PubMed PMID: 25044085.
5: Wiehle R, Cunningham GR, Pitteloud N, Wike J, Hsu K, Fontenot GK, Rosner M, Dwyer A, Podolski J. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics. BJU Int. 2013 Jul 12. doi: 10.1111/bju.12363. [Epub ahead of print] PubMed PMID: 23875626; PubMed Central PMCID: PMC4155868.
6: Kaminetsky J, Werner M, Fontenot G, Wiehle RD. Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel. J Sex Med. 2013 Jun;10(6):1628-35. doi: 10.1111/jsm.12116. Epub 2013 Mar 26. PubMed PMID: 23530575.
7: Kaminetsky J, Hemani ML. Clomiphene citrate and enclomiphene for the treatment of hypogonadal androgen deficiency. Expert Opin Investig Drugs. 2009 Dec;18(12):1947-55. doi: 10.1517/13543780903405608. PubMed PMID: 19938905.
8: Hill S, Arutchelvam V, Quinton R. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. IDrugs. 2009 Feb;12(2):109-19. Review. PubMed PMID: 19204885.
9: Young SL, Opsahl MS, Fritz MA. Serum concentrations of enclomiphene and zuclomiphene across consecutive cycles of clomiphene citrate therapy in anovulatory infertile women. Fertil Steril. 1999 Apr;71(4):639-44. PubMed PMID: 10202872.
10: Turner RT, Evans GL, Sluka JP, Adrian MD, Bryant HU, Turner CH, Sato M. Differential responses of estrogen target tissues in rats including bone to clomiphene, enclomiphene, and zuclomiphene. Endocrinology. 1998 Sep;139(9):3712-20. PubMed PMID: 9724022.
11: Opsahl MS, Fitz TA, Rexroad CE Jr, Fritz MA. Effects of enclomiphene and zuclomiphene on basal and gonadotrophin-stimulated progesterone secretion by isolated subpopulations of small and large ovine luteal cells. Hum Reprod. 1996 Jun;11(6):1250-5. PubMed PMID: 8671435.
12: Schramm RD, Roberge S, Reeves JJ. Enclomiphene does not alter the postpartum interval of suckled beef cows. J Anim Sci. 1991 Oct;69(10):4112-6. PubMed PMID: 1778825.
13: Gregg DW, Nett TM. Effects of enclomiphene on estradiol-induced changes in LH secretion in ewes. J Anim Sci. 1990 Oct;68(10):3293-9. PubMed PMID: 2123847.
14: Westfahl PK. Enclomiphene induces luteolysis in the nonpregnant guinea pig. Experientia. 1989 Jan 15;45(1):104-6. PubMed PMID: 2492231.
15: Chang CF, Reeves JJ. Postpartum interval in beef cows shortened by enclomiphene. J Anim Sci. 1987 Jul;65(1):217-23. PubMed PMID: 3112086.
16: Schmidt GE, Kim MH, Mansour R, Torello L, Friedman CI. The effects of enclomiphene and zuclomiphene citrates on mouse embryos fertilized in vitro and in vivo. Am J Obstet Gynecol. 1986 Apr;154(4):727-36. PubMed PMID: 3083679.
17: Marth C, Daxenbichler G, Buehring GC, Hofstädter F, Dapunt O. Inhibition of the estradiol-induced growth of cultured human breast cancer cells by the anti-estrogens tamoxifen, desmethyl-tamoxifen, 4-hydroxy-tamoxifen and enclomiphene. Biochem Pharmacol. 1984 Dec 15;33(24):3951-6. PubMed PMID: 6439216.
18: Wilcox JN, Feder HH. Long-term priming with a low dosage of estradiol benzoate or an antiestrogen (enclomiphene) increases nuclear progestin receptor levels in brain. Brain Res. 1983 May 5;266(2):243-51. PubMed PMID: 6409349.
19: Huang ES, Miller WL. Estrogenic and antiestrogenic effects of enclomiphene and zuclomiphene on gonadotropin secretion by ovine pituitary cells in culture. Endocrinology. 1983 Feb;112(2):442-8. PubMed PMID: 6401242.
20: Ruenitz PC. Rabbit liver microsomal metabolism of enclomiphene. Drug Metab Dispos. 1981 Sep-Oct;9(5):456-60. PubMed PMID: 6117445.

Explore Compound Types